4-(2-Fluoro-benzyl)-1H-imidazole
Description
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Structure
3D Structure
Properties
CAS No. |
91874-64-5 |
|---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H9FN2/c11-10-4-2-1-3-8(10)5-9-6-12-7-13-9/h1-4,6-7H,5H2,(H,12,13) |
InChI Key |
NEPNPHXNOIRMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CN2)F |
Origin of Product |
United States |
The Chemical and Medicinal Importance of Imidazole Derivatives
The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and a versatile building block in synthetic chemistry. researchgate.netnih.govnih.gov Its prevalence in nature is underscored by its presence in the essential amino acid histidine and the hormone histamine. lifechemicals.compharmaguideline.com This structural feature allows imidazole derivatives to readily interact with a variety of enzymes, proteins, and receptors, making them a cornerstone of medicinal chemistry. nih.gov
The therapeutic applications of imidazole-containing compounds are extensive, with derivatives exhibiting a wide spectrum of pharmacological activities. researchgate.netnih.gov These include:
Antimicrobial and Antifungal: Imidazole derivatives are effective against a range of pathogens by disrupting microbial cell membranes and inhibiting essential enzymes. researchgate.net Marketed drugs like ketoconazole (B1673606) and metronidazole (B1676534) are prominent examples of their application in this area. pharmaguideline.com
Anti-inflammatory: Certain imidazole compounds have demonstrated potent anti-inflammatory effects. researchgate.netnih.gov
Anticancer: The imidazole scaffold is a key component in numerous anticancer agents, with research exploring their ability to inhibit kinases and disrupt DNA replication in tumor cells. nih.gov
Other Therapeutic Areas: The versatility of the imidazole core has led to its incorporation in drugs for a multitude of other conditions, including parasitic infections, diabetes, and viral diseases. researchgate.netnih.gov
The unique electronic properties of the imidazole ring, characterized by its electron-rich nature and ability to participate in hydrogen bonding, contribute significantly to its biological activity. researchgate.net This has made it a "privileged structure" in drug discovery, consistently appearing in successful therapeutic agents. nih.gov
The Strategic Advantage of Fluorinated Benzyl Imidazole Scaffolds
The introduction of fluorine into pharmaceutical compounds is a widely employed strategy to enhance their pharmacological profiles. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov
When incorporated into a benzyl-imidazole scaffold, the fluorine atom can offer several key advantages:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation. This can lead to an increased half-life and improved bioavailability of the drug. researchgate.net
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site. researchgate.net
Improved Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein or enzyme. nih.gov This can result in increased potency and selectivity.
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor.
Research on various fluorinated benzimidazole (B57391) derivatives has demonstrated their enhanced biological activities, including antiproliferative and antifungal properties. nih.govresearchgate.net For instance, studies have shown that fluorinated benzimidazole analogs exhibit significant in vitro antiproliferative activity against various cancer cell lines. researchgate.net The position of the fluorine atom on the benzyl (B1604629) ring can also play a crucial role in determining the compound's activity. nih.gov
Research Trajectories for 4 2 Fluoro Benzyl 1h Imidazole and Its Analogs
Established Synthetic Pathways for this compound Core Structure
The synthesis of the core structure of this compound can be achieved through several established methods. One common approach involves the Debus-Radziszewski imidazole synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org In the context of this compound, this would involve the reaction of a suitable glyoxal (B1671930) derivative, 2-fluorobenzaldehyde, and a source of ammonia. wikipedia.orgtandfonline.com
Another established route is the reaction of an α-haloketone with an amidine. researchgate.net For the target molecule, this could involve the reaction of 1-bromo-3-(2-fluorophenyl)propan-2-one (B12451788) with formamidine. Variations of this method, such as the use of α-hydroxyketones (acyloins) with amidines, have also been reported. researchgate.net
Furthermore, the synthesis can be approached by constructing the imidazole ring from precursors already containing the 2-fluorobenzyl moiety. For instance, the reaction of 2-(2-fluorobenzyl)-1,3-dicarbonyl compounds with a nitrogen source can yield the desired imidazole.
A versatile method for synthesizing N-benzyl 5-substituted imidazole derivatives starts from an imidazole derivative that is first protected with a trityl group. google.com This is followed by alkylation with a substituted benzyl halide, such as 2-fluorobenzyl bromide. google.com
Advanced Methodologies for Imidazole Ring Construction and Functionalization
Recent advancements in organic synthesis have provided more sophisticated and efficient methods for constructing and functionalizing the imidazole ring.
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step and are well-suited for creating libraries of compounds for drug discovery. bohrium.com The Debus-Radziszewski synthesis is a classic example of an MCR used for imidazole synthesis. wikipedia.org Modern variations of MCRs offer improved yields and broader substrate scope. For instance, a four-component reaction involving an aldehyde, benzil (B1666583), ammonium (B1175870) acetate (B1210297), and a primary aromatic amine can be used to synthesize 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. bohrium.com Another approach utilizes a three-component condensation of benzil or benzoin (B196080), aldehydes, and ammonium acetate under microwave irradiation. bohrium.com
Benzoic acid has been shown to catalyze a metal-free multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. organic-chemistry.org A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Additionally, a novel one-pot synthesis of imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles has been developed, proceeding through a regioselective cycloaddition. acs.org
The following table summarizes various multicomponent reaction strategies for imidazole synthesis:
| Reaction Type | Components | Catalyst/Conditions | Product |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Heat | Substituted Imidazole |
| Four-Component | Aldehyde, Benzil, Ammonium Acetate, Primary Amine | Nanostructure Fe-Cu/ZSM-5, Ultrasonic Irradiation | 1,2,4,5-Tetrasubstituted Imidazole |
| Three-Component | Benzil/Benzoin, Aldehyde, Ammonium Acetate | Bio-supported Cellulose Sulfuric Acid, Microwave | 2,4,5-Triarylimidazole |
| Metal-Free | Vinyl Azide, Aromatic Aldehyde, Aromatic Amine | Benzoic Acid | 1,2,5-Trisubstituted Imidazole |
| Four-Component | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, Heat | 1,2,4-Trisubstituted 1H-imidazole |
| One-Pot Cycloaddition | Imine, Acid Chloride, N-nosyl Imine/Nitrile | Phosphonite | Substituted and Fused-Ring Imidazoles |
Catalysis offers significant advantages in imidazole synthesis, including milder reaction conditions, higher efficiency, and improved regioselectivity. nih.gov Both homogeneous and heterogeneous catalysts have been employed.
Copper-catalyzed reactions are particularly prevalent. For example, CuI can catalyze the synthesis of 2,4,5-trisubstituted imidazoles from benzoin or benzil, aldehydes, and ammonium acetate. rsc.orgrsc.org Copper catalysts also enable the regioselective diamination of terminal alkynes with amidines to form 1,2,4-trisubstituted imidazoles. organic-chemistry.org A Cu(OTf)2/I2 system can catalyze the C–C bond cleavage of chalcones and benzylamines to produce 1,2,4-trisubstituted-(1H)-imidazoles. acs.org
Palladium catalysis has been instrumental in the functionalization of the imidazole core through C-H activation. nih.gov This allows for the direct arylation of all three C-H bonds of the imidazole ring in a regioselective and sequential manner. nih.gov Palladium catalysts are also used in decarboxylative addition and cyclization reactions of aromatic carboxylic acids with aliphatic nitriles to form substituted imidazoles. acs.org
Other metals like ruthenium and iron have also been utilized. Diruthenium(II) catalysts can facilitate the synthesis of NH-imidazoles from benzylic alcohols and 1,2-diketones through a borrowing hydrogen process. rsc.org Iron catalysts can promote the reaction between amidoximes and enones to yield imidazoles. rsc.org
The table below highlights some key catalytic approaches:
| Catalyst | Reactants | Product |
| CuI | Benzoin/Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole |
| CuCl2·2H2O | Terminal Alkyne, Amidine | 1,2,4-Trisubstituted Imidazole |
| Cu(OTf)2/I2 | Chalcone, Benzylamine | 1,2,4-Trisubstituted-(1H)-imidazole |
| Palladium | Imidazole, Aryl Halide | Arylated Imidazole |
| Palladium | Aromatic Carboxylic Acid, Aliphatic Nitrile | Substituted Imidazole |
| Diruthenium(II) | Benzylic Alcohol, 1,2-Diketone | NH-Imidazole |
| Iron | Amidoxime, Enone | Substituted Imidazole |
Derivatization Strategies for Structural Modification and Analogue Generation
Once the this compound core is synthesized, further modifications can be made to generate analogues with potentially improved properties.
The imidazole ring presents multiple sites for substitution, and achieving regioselectivity is a key challenge. The reactivity of the C-H bonds on the imidazole ring generally follows the order C5 > C4 > C2 for electrophilic substitution. nih.gov
Palladium-catalyzed C-H arylation has emerged as a powerful tool for the regioselective functionalization of imidazoles. nih.gov By carefully choosing the protecting group on the imidazole nitrogen and the reaction conditions, it is possible to selectively arylate the C5 or C2 position. nih.gov A "SEM-switch" strategy, involving the transposition of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from N-1 to N-3, enables the arylation of the otherwise less reactive C4 position. nih.gov
Other methods for regioselective substitution include the reaction of allenyl sulfonamides with amines, where the substitution pattern (4- or 5-functionalized) depends on the substituents on the nitrogen atoms. acs.orgnih.gov A palladium-catalyzed C-H alkenylation of imidazoles has also been developed, achieving high C5 selectivity. nih.gov
The following table outlines methods for regioselective substitution on the imidazole nucleus:
| Method | Position(s) Functionalized | Key Reagents/Catalysts |
| Palladium-catalyzed C-H Arylation | C2, C4, C5 | Palladium catalyst, SEM protecting group |
| Reaction of Allenyl Sulfonamides | C4 or C5 | Allenyl sulfonamide, Amine |
| Palladium-catalyzed C-H Alkenylation | C5 | Palladium catalyst, Oxidant |
Modifying the fluoro-benzyl moiety can fine-tune the electronic and steric properties of the molecule. The introduction of a fluorine atom is a common strategy in medicinal chemistry to block metabolic oxidation and enhance binding affinity. nih.gov The C-F bond is very strong and resistant to cleavage by metabolic enzymes. pressbooks.pub
Further modifications to the benzyl ring can be achieved through standard aromatic substitution reactions, provided the imidazole core is suitably protected. For example, additional fluorine atoms or other electron-withdrawing or -donating groups can be introduced to modulate the electronic properties of the ring. nih.govpressbooks.pub The benzylic C-H bonds are also potential sites for functionalization, such as fluorination, which can further block metabolism. nih.govresearchgate.net
The introduction of a para-fluorine on a benzyl ether moiety has been shown to enhance metabolic stability. acs.org The synthesis of such derivatives can involve the O-alkylation of a hydroxyacetophenone with a fluorobenzyl chloride, followed by further transformations to build the desired molecule. acs.org
Introduction of Diverse Substituents for Research Probes
The strategic introduction of various substituents onto the this compound scaffold is a key strategy in the development of sophisticated research probes. These molecular tools are instrumental in elucidating biological pathways, visualizing cellular processes, and identifying therapeutic targets. Methodologies for modifying the core structure include the incorporation of reporter groups, such as radioisotopes for imaging studies, and the attachment of moieties that modulate the molecule's physicochemical properties to enhance its function as a probe.
One of the most significant applications of substituted this compound derivatives is in the development of Positron Emission Tomography (PET) imaging agents. The 2-nitroimidazole (B3424786) core, a well-established marker for hypoxic tissues, can be derivatized with a fluorine-18 (B77423) (¹⁸F) labeled fluorobenzyl group to create radiotracers for visualizing hypoxic tumors. nih.gov The synthesis of such probes often involves a multi-step sequence.
For instance, a common precursor, N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([¹⁸F]FBNA), has been synthesized with good radiochemical yields and high purity. nih.gov The radiosynthesis is typically achieved through acylation chemistry, where a suitable precursor is reacted with [¹⁸F]fluorobenzyl amine. nih.gov The reaction conditions, including temperature and the choice of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and base, are optimized to maximize the radiochemical yield. nih.gov
The following table summarizes the key aspects of the radiosynthesis of a representative ¹⁸F-labeled 2-nitroimidazole derivative:
| Parameter | Value/Condition | Reference |
| Radiotracer | N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([¹⁸F]FBNA) | nih.gov |
| Synthesis Method | Acylation with [¹⁸F]fluorobenzyl amine | nih.gov |
| Radiochemical Yield | 47.4 ± 5.3% | nih.gov |
| Radiochemical Purity | > 95% | nih.gov |
| Molar Activity | > 40 GBq/µmol | nih.gov |
| Total Synthesis Time | 100 min (including HPLC purification) | nih.gov |
| Stability | Stable in saline and mouse serum for 6 hours | nih.gov |
Beyond radiolabeling, the introduction of other substituents plays a critical role in fine-tuning the properties of imidazole-based research probes. Structure-activity relationship (SAR) studies on related imidazole-containing compounds have demonstrated the profound impact of substituents on biological activity. For example, in a series of 2-aryl-4-benzoyl-imidazoles, the position of a fluorine atom on a phenyl ring was found to be crucial for its anticancer activity. nih.gov Shifting a fluorine from the 4-position to the 3-position resulted in a complete loss of activity, suggesting a specific interaction, likely a hydrogen bond, with the biological target. nih.gov
The introduction of different functional groups can also modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. In the same series of 2-aryl-4-benzoyl-imidazoles, replacing a trimethoxy moiety with a 4-fluoro group provided a compound with good activity and potentially improved metabolic stability. nih.gov These findings underscore the importance of systematic substitution to optimize the performance of research probes.
The imidazole scaffold is also a versatile platform for the development of fluorescent probes. While not specifically based on this compound, research on other imidazole derivatives highlights the potential of this chemical class. For example, imidazole-based fluorescent probes have been designed for the detection of metal ions like Mercury(II) and for imaging bioactive species within cellular organelles. researchgate.netrsc.org The design of such probes often involves the incorporation of a fluorophore and a recognition site for the target analyte. The interaction between the probe and the analyte leads to a change in the fluorescence properties, such as an increase in intensity ("turn-on" response), allowing for detection. researchgate.net
The synthesis of these complex derivatives can be achieved through various organic chemistry reactions. For instance, the construction of the imidazole ring system itself can be accomplished by reacting a benzaldehyde (B42025) with oxalaldehyde and ammonia. nih.gov Further modifications can then be introduced to append different substituents.
The table below provides examples of how the introduction of specific substituents in imidazole-based compounds influences their function as research probes, drawing from related studies.
| Core Scaffold | Substituent Introduced | Purpose/Effect | Research Application | Reference |
| 2-Nitroimidazole | 4-[¹⁸F]Fluorobenzyl group | Introduction of a PET imaging radionuclide | Imaging of hypoxic tumors | nih.govresearchgate.net |
| 2-Aryl-4-benzoyl-imidazole | 4-Fluoro on C ring | Maintained good biological activity with potentially improved metabolic stability | Anticancer agent development | nih.gov |
| Imidazole | Fluorophore and ion recognition site | Enables fluorescent detection of specific analytes | Sensing of metal ions (e.g., Hg²⁺) | researchgate.net |
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | Hydrogen, hydroxy, methoxy, carbonyl, or trifluoromethyl group | Modulates potency and selectivity for adrenergic receptors | Structure-activity relationship studies for adrenoceptor agonists | nih.gov |
Elucidation of Structural Determinants Governing Biological Activities
The fundamental components of this compound derivatives, namely the imidazole nucleus and the substituted benzyl moiety, are crucial determinants of their biological effects. The imidazole ring, an aromatic and heterocyclic structure, often engages in significant interactions with biological targets through mechanisms like hydrogen bonding and π-π stacking. researchgate.net For instance, the NH group of an imidazole ring can form strong hydrogen bonds with nucleic acid bases in DNA. nih.gov
The benzyl group, particularly its linkage to the imidazole ring, is another critical factor. Studies on related 1-(4-biphenylylmethyl)-1H-imidazole derivatives, which act as CYP121 inhibitors, have shown that the nature of this linker is pivotal. conicet.gov.ar In some cases, compounds that are not substituted at the methylene (B1212753) bridge, or those with a small methyl group, exhibit high activity, suggesting that steric hindrance in this region can be detrimental to biological function. conicet.gov.ar
The substitution pattern on both the imidazole and benzyl rings dictates the compound's specific biological activities. For example, in the context of adrenergic receptor agonists, the chirality at the carbon bridge connecting a naphthalene (B1677914) ring (a bulky aromatic system analogous to the benzyl group) to a 4-substituted imidazole ring plays a vital role in determining potency and selectivity. nih.gov This underscores that the spatial arrangement and the nature of the substituent are key to maintaining potent biological activity. nih.gov
Impact of Substituent Variation on Molecular Recognition
The interaction between a molecule and its biological target, known as molecular recognition, is highly sensitive to the nature and position of its substituents. For derivatives of 4-substituted imidazoles, modifying the groups on the benzyl moiety or the linker can drastically alter binding affinity and efficacy.
A detailed SAR study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective alpha 2-adrenoceptor agonist, provides a valuable model for understanding these effects. In this study, the methyl group on the carbon bridge between the imidazole and the aromatic ring was replaced with various other groups. The results demonstrated that most modifications led to a decrease in potency compared to the parent compound, highlighting the specific requirements of the receptor's binding pocket. nih.gov
| Analog | Substituent at Carbon Bridge | Relative Potency (alpha 2A-adrenoceptor) | alpha 2/alpha 1 Selectivity |
|---|---|---|---|
| Parent Compound (2) | -CH3 | High | High |
| Analog 5 | -H | Comparable to parent | Retained high selectivity |
| Methoxy-substituted | -OCH3 | Less potent than parent | Retained high selectivity |
| Hydroxy-substituted | -OH | Less potent than parent | N/A |
| Carbonyl-substituted | =O | Less potent than parent | N/A |
| Trifluoromethyl-substituted | -CF3 | Less potent than parent | N/A |
Analysis of Stereoelectronic Properties and Their Research Implications
The stereoelectronic properties of a molecule, which include the spatial arrangement of atoms (stereochemistry) and the distribution of electron density, have profound implications for its biological activity.
Stereochemistry: The three-dimensional structure of these compounds is a critical factor. In studies of chiral 4-substituted imidazole derivatives, the different enantiomers (mirror-image isomers) displayed markedly different biological activities. For instance, the S-(+)-isomer of an analog showed greater binding affinity at both alpha 1- and alpha 2-adrenoceptors compared to the R-(-)-isomer. nih.gov Moreover, the R-(-)-isomer acted as an antagonist, while the S-(+)-isomer was an agonist, demonstrating that stereochemistry can fundamentally alter the mode of action. nih.gov
Electronic Effects of Fluorine: The fluorine atom on the benzyl ring of this compound has significant electronic effects. Due to its high electronegativity, fluorine is a strong electron-withdrawing group. This property can lower the pKa of nearby functional groups, making basic groups less basic. nih.gov This alteration in acidity can, in turn, affect the molecule's lipophilicity and how it interacts with biological targets. nih.gov In some contexts, the small size of the fluorine atom allows it to form specific interactions, such as with DNA base pairs, that can enhance biological effects. nih.gov Furthermore, fluorine substitution has been shown to lower the HOMO and LUMO energy levels of conjugated polymers, which can influence their electronic properties and reactivity. rsc.orgrsc.org
Substituent Electronic Effects: The electronic nature of other substituents also plays a key role. In some series of benzimidazole derivatives, the presence of electron-withdrawing groups on the aromatic rings was correlated with enhanced antibacterial activity. researchgate.net Conversely, for bisbenzimidazole derivatives that bind to the minor groove of DNA, substitutions with electron-donating groups at the phenyl end were found to increase the strength of hydrogen bonding between the imidazole NH group and the DNA, leading to stronger binding. nih.gov These findings highlight that the electronic properties of substituents must be tailored to the specific biological target and mechanism of action.
Iv. Mechanistic Investigations of Biological Interactions of 4 2 Fluoro Benzyl 1h Imidazole
Enzyme Inhibition Mechanism Studies
Derivatives structurally related to 4-(2-fluoro-benzyl)-1H-imidazole have been investigated as inhibitors of cholinesterase enzymes, which are critical in the regulation of the neurotransmitter acetylcholine. While direct studies on this compound are limited, research on similar benzimidazole-based structures provides insight into potential mechanisms. For instance, novel 2-benzylbenzo[d]imidazole derivatives have been developed as potent and selective inhibitors of human butyrylcholinesterase (BChE), an enzyme that becomes more prominent in the later stages of Alzheimer's disease. nih.gov These inhibitors are designed to be pseudo-irreversible, suggesting a mechanism that involves a strong, long-lasting interaction with the enzyme. nih.gov
The design of these inhibitors often involves a carbamate (B1207046) moiety, which is known to interact with the catalytic site of cholinesterases. nih.gov Molecular docking studies of these related compounds have indicated that the benzimidazole (B57391) core and its substituents can form key interactions within the active site gorge of BChE. nih.gov This suggests that a compound like this compound could potentially orient its fluorobenzyl group to interact with specific residues in the active site, contributing to its inhibitory activity. The inhibition of acetylcholinesterase (AChE) and BChE by various benzohydrazide (B10538) derivatives has also been explored, with some compounds showing dual inhibition. mdpi.com Kinetic studies on related inhibitors, such as E2020, have shown a mixed type of inhibition, indicating binding to both the free enzyme and the enzyme-substrate complex. nih.gov
Table 1: Cholinesterase Inhibition Data for Related Compounds
| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ Values |
|---|---|---|---|
| Benzimidazole Derivatives nih.gov | Butyrylcholinesterase (BChE) | Pseudo-irreversible | Nanomolar range |
| Benzohydrazide Derivatives mdpi.com | Acetylcholinesterase (AChE) | Dual Inhibition | 44–100 µM |
| Benzohydrazide Derivatives mdpi.com | Butyrylcholinesterase (BChE) | Dual Inhibition | from 22 µM |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While many studies focus on the inhibition of CAs, some imidazole-related compounds have been found to act as activators. For example, clonidine, a 2-aminoimidazoline (B100083) derivative, has been shown to activate several human CA isoforms, including hCA I, IV, VA, VII, IX, XII, and XIII, with potencies in the micromolar range. nih.gov This suggests that the imidazoline (B1206853) ring can act as a bioisostere of the imidazole (B134444) moiety of histamine, a known CA activator. nih.gov
Conversely, other related heterocyclic sulfonamides have been designed as potent CA inhibitors. nih.gov The primary sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site. nih.gov Therefore, the potential for this compound to inhibit CAs would likely depend on the presence of a zinc-binding group. Without such a group, it is less likely to be a classical CA inhibitor.
Table 2: Carbonic Anhydrase Modulation by Related Imidazole Compounds
| Compound | Target Isoform(s) | Effect | K_A Values |
|---|---|---|---|
| Clonidine nih.gov | hCA I, IV, VA, VII, IX, XII, XIII | Activation | Micromolar range |
| 2-aminoimidazoline derivatives nih.gov | hCA I, VA, VII, XIII | Activation | Micromolar range |
Lipoxygenase: Research into 2-substituted benzimidazol-4-ols has demonstrated potent inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. nih.gov While not a direct study of this compound, this indicates that the imidazole scaffold can be a basis for LOX inhibitors.
Xanthine (B1682287) Oxidase: Flavonoids are well-known inhibitors of xanthine oxidase (XO), an enzyme involved in purine (B94841) metabolism and associated with gout. nih.gov The inhibitory mechanism often involves competitive binding to the active site. nih.gov The potential for imidazole-based compounds to inhibit XO would likely involve similar interactions.
Urease: Urease is a nickel-containing enzyme that hydrolyzes urea. nih.govnih.gov Its inhibitors often work by interacting with the nickel ions in the active site. nih.gov Imidazole-containing compounds could potentially chelate these nickel ions, leading to inhibition. The mechanism of inhibition can be active-site directed or mechanism-based. nih.gov
The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.govdovepress.commdpi.com Numerous studies have focused on identifying inhibitors of this cysteine protease. While direct evidence for this compound is not available, the imidazole scaffold has been incorporated into the design of non-covalent 3CLpro inhibitors. nih.gov The mechanism of these inhibitors often involves forming key hydrogen bonds and hydrophobic interactions within the substrate-binding pocket of the enzyme. nih.gov The development of both covalent and non-covalent inhibitors has been a significant area of research, with some compounds showing reversible inhibition. nih.govbioworld.com
Table 3: SARS-CoV-2 3CLpro Inhibition by Related Scaffolds
| Inhibitor Type | Mechanism | Key Features |
|---|---|---|
| Covalent Inhibitors nih.gov | Formation of a covalent bond with the catalytic cysteine | Often contain a reactive "warhead" |
| Non-covalent Inhibitors nih.govbioworld.com | Reversible binding through non-covalent interactions | Rely on shape and electronic complementarity |
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
TAK1 (Transforming growth factor-β-activated kinase 1): 2,4-1H-imidazole carboxamides have been discovered as potent and selective inhibitors of TAK1. nih.govnih.gov X-ray crystallography has revealed a distinct binding mode for these inhibitors, where a benzylamide group is oriented perpendicularly to the hinge-binding imidazole core. nih.govnih.gov An unusual amide flip in the kinase hinge region was also observed, providing a structural basis for their potency and selectivity. nih.govnih.gov
MEK1/2: The RAS-MAPK signaling pathway, which includes MEK1/2, is frequently dysregulated in cancer. nih.gov While direct studies on this compound are not reported, the general field of kinase inhibitors is vast, and imidazole-containing compounds are a common feature in many kinase inhibitor scaffolds.
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that disrupt tubulin polymerization are effective anticancer agents.
2-Aryl-4-benzoyl-imidazoles (ABIs) have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds have been shown to competitively bind to the colchicine (B1669291) binding site on the α/β-tubulin dimer. nih.gov This interaction prevents the assembly of tubulin into functional microtubules, leading to cell cycle arrest and apoptosis. nih.gov Similarly, 1H-benzimidazol-2-yl hydrazones have also been shown to inhibit tubulin polymerization, with molecular docking studies suggesting they also bind at the colchicine site. mdpi.com These findings indicate that the imidazole scaffold can serve as a core structure for the design of tubulin polymerization inhibitors.
Table 4: Tubulin Polymerization Inhibition by Imidazole Derivatives
| Compound Class | Mechanism | Binding Site |
|---|---|---|
| 2-Aryl-4-benzoyl-imidazoles (ABIs) nih.gov | Inhibition of tubulin polymerization | Colchicine binding site |
| 1H-Benzimidazol-2-yl hydrazones mdpi.com | Inhibition of tubulin polymerization | Colchicine binding site |
Topoisomerase II Catalytic Inhibition Research
No published research was found describing the inhibitory effects of this compound on the catalytic activity of Topoisomerase II.
Cytochrome P450 Enzyme (e.g., CYP121) Inhibition Studies
There are no available studies detailing the inhibitory activity of this compound against cytochrome P450 enzymes, including the specific isozyme CYP121.
Receptor Binding and Ligand-Receptor Interaction Studies
No data is available on the binding affinity or modulatory effects of this compound at GABA-A receptor subtypes.
There is no research available that characterizes the interaction between this compound and the Angiotensin II AT1 receptor.
Information on the modulatory effects of this compound on imidazoline receptor subtypes (I1R, I2R, I3R) is not present in the current body of scientific literature.
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search for scientific literature, no specific data or research articles corresponding to the chemical compound This compound could be retrieved. The search did not yield information pertaining to its mechanistic investigations, biological interactions, or preclinical studies as outlined in the request.
While searches were conducted for related terms and similar chemical structures, the strict requirement to focus solely on "this compound" prevents the use of information on analogous compounds. The provided outline, including specific subsections on monoaminergic receptor binding, cellular uptake, and modulation of signaling pathways, appears to be based on a detailed research program for which the results are not publicly accessible.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified compound.
V. Computational Chemistry and Molecular Modeling of 4 2 Fluoro Benzyl 1h Imidazole
Ligand-Protein Docking Simulations for Binding Site Prediction
Ligand-protein docking is a computational technique pivotal in predicting the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in understanding the binding mode of 4-(2-fluoro-benzyl)-1H-imidazole derivatives with their biological targets.
For instance, in the development of 2-aryl-4-benzoyl-imidazoles as potential anticancer agents targeting tubulin, molecular modeling studies were crucial. nih.gov Docking simulations suggested that the fluorine atom at the 4-position of the C ring could form a hydrogen bond with the thiol group of Cys-241 in the β-subunit of the α/β-tubulin dimer. nih.gov This interaction was deemed critical for the compound's activity, as shifting the fluorine to the 3-position resulted in a complete loss of activity. nih.gov
Similarly, in the design of positive allosteric modulators (PAMs) for the GABA-A receptor, docking studies helped to understand the interaction of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives. nih.govnih.gov These simulations indicated that the scaffold shows a preference for interaction with the α1/γ2 interface of the GABA-A receptor. nih.govnih.gov The insights gained from docking guide the synthesis of new analogs with improved binding affinity and metabolic stability. nih.govnih.gov
Table 1: Key Interactions Predicted by Docking Simulations
| Compound Class | Target Protein | Predicted Interacting Residue | Significance of Interaction |
| 2-aryl-4-benzoyl-imidazoles | α/β-tubulin | Cys-241 | Critical for anticancer activity. nih.gov |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor (α1/γ2 interface) | Not specified | Guides development of metabolically robust PAMs. nih.govnih.gov |
Molecular Dynamics Simulations for Ligand-Target Stability Analysis
Molecular dynamics (MD) simulations offer a more dynamic and realistic representation of the ligand-protein complex compared to static docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and refine the understanding of intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.
In the context of imidazole-based compounds, QSAR models can be developed to predict properties like target affinity. For example, a continuous QSAR model could be built using experimental data to predict the affinity of new analogs for a specific target. youtube.com Such models often utilize descriptors that quantify various aspects of the molecular structure, such as electronic properties, hydrophobicity, and steric effects. youtube.com The predictive power of a QSAR model is typically assessed by its performance on an external test set of compounds that were not used in model development. molsoft.com
Table 2: Components of a Typical QSAR Study
| Component | Description | Example |
| Dataset | A collection of molecules with known biological activity. | A series of imidazole (B134444) derivatives with measured IC50 values against a target enzyme. |
| Descriptors | Numerical representations of molecular properties. | 2D fingerprints, electronic parameters, steric parameters. |
| Algorithm | Statistical method to build the correlation model. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). molsoft.com |
| Validation | Assessment of the model's predictive ability. | Internal validation (cross-validation) and external validation using a test set. molsoft.com |
Theoretical Prediction of Molecular Interactions and Binding Affinities
Theoretical methods play a crucial role in predicting the strength of ligand-receptor interactions, often expressed as binding affinity. These predictions can be based on scoring functions used in molecular docking or more rigorous calculations.
For multivalent ligands, which can be relevant for certain therapeutic strategies, molecular models can be developed to predict binding affinity. nih.gov These models can account for factors like the geometry of the ligand core, the length of linkers, and the affinity of the individual binding units. nih.gov Such theoretical frameworks allow for the prediction of optimal designs for high-affinity inhibitors. nih.gov
Furthermore, recent advances in machine learning, particularly deep learning approaches based on 3D structures, have shown improved accuracy in predicting protein-ligand binding affinity. frontiersin.org These methods can leverage data from molecular docking to make predictions even when experimental co-crystal structures are unavailable. frontiersin.org
Advanced Computational Characterization of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov It provides a framework for calculating various molecular properties and reactivity descriptors. researchgate.net
DFT can be used to understand the inherent reactivity of a molecule by analyzing its response to perturbations. frontiersin.org Reactivity descriptors derived from DFT, such as chemical potential and hardness, can help in rationalizing chemical interactions. researchgate.netcornell.edu For example, the principle of maximum hardness suggests that stable molecules have a large gap between their highest occupied and lowest unoccupied molecular orbitals. frontiersin.org
In the study of imidazole derivatives, DFT calculations can be employed to compute properties like NMR shielding tensors, thermodynamic parameters, and to perform Natural Bond Orbital (NBO) analysis, providing a detailed picture of the molecule's electronic landscape. orientjchem.org
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
FMO analysis is a valuable tool for predicting the reactivity and selectivity of chemical reactions. imperial.ac.ukslideshare.net For a molecule like this compound, FMO analysis can identify the most likely sites for electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical stability. researchgate.net
Table 3: Key Concepts in FMO Theory
| Orbital | Role in Reactivity | Associated Property |
| HOMO (Highest Occupied Molecular Orbital) | Electron donation | Nucleophilicity/Basicity youtube.comlibretexts.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron acceptance | Electrophilicity/Acidity youtube.comlibretexts.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability researchgate.net |
Vi. Research Applications and Future Directions for 4 2 Fluoro Benzyl 1h Imidazole
Application as Chemical Probes for Biological Research
The imidazole (B134444) ring is a component of many crucial biological molecules, including the amino acid histidine, which plays a vital role in the structure and function of numerous enzymes and proteins. biolmolchem.com This inherent biological relevance makes imidazole derivatives excellent candidates for chemical probes designed to investigate and manipulate biological pathways. chemimpex.com The 4-(2-fluoro-benzyl)-1H-imidazole structure, in particular, can be leveraged to create probes for studying enzyme mechanisms and receptor interactions, helping to elucidate disease pathways and identify potential therapeutic targets. chemimpex.com
Derivatives of this scaffold are utilized in the development of fluorescent probes and other labeling tools for imaging and tracking biological processes. rsc.org For example, the strategic placement of a fluorine atom allows for isotopic labeling, as seen in the development of fluorine-18 (B77423) radiotracers for PET imaging, turning the molecule into a probe for visualizing specific in vivo activities. rsc.orgnih.gov Furthermore, the imidazole core can be functionalized to create tools for affinity chromatography, such as in the purification of His-tagged proteins. biolmolchem.com The development of such tools is a key aspect of chemical biology, which seeks to understand biological systems using chemical techniques. sigmaaldrich.com
Contributions to Medicinal Chemistry Research and Lead Optimization Strategies
The fluorobenzyl-imidazole motif is a significant contributor to medicinal chemistry, particularly in the design of metabolically stable and potent therapeutic agents. nih.gov A major challenge in drug development is the rapid biotransformation of lead compounds into inactive or toxic metabolites. nih.gov Research has shown that incorporating a fluorophenyl group, a key feature of the title compound's isomers, can significantly enhance metabolic stability. nih.gov
A notable example is the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators (PAMs) for the α1β2γ2GABA-A receptor, a target for treating neurological dysfunctions. nih.govnih.gov These compounds were designed to overcome the rapid metabolism seen in earlier generations of modulators. nih.gov Studies demonstrated that a derivative, compound 23 , remained 89.13% intact after 120 minutes in metabolic stability assays, a significant improvement over comparator drugs like alpidem, of which only 38.60% remained. nih.gov This enhanced stability makes the fluorophenyl-benzimidazole scaffold a promising template for developing new neuropharmacological agents. nih.gov
| Compound | Parent Compound Remaining (%) | Metabolites Formed | Time (min) | Source |
|---|---|---|---|---|
| Alpidem (Comparator) | 38.60% | M1, M2, M3, M4, M5 | 120 | nih.gov |
| Compound 23 (2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative) | 89.13% | Single hydroxylated metabolite (M1) | 120 | nih.gov |
Beyond neuropharmacology, imidazole-based structures are central to lead optimization in other therapeutic areas. They are investigated as aromatase inhibitors for cancer therapy, where the imidazole ring plays a crucial role in binding to the enzyme's heme iron. nih.gov Additionally, 2-aryl-4-benzoyl-imidazoles have been developed as potent anticancer agents that inhibit tubulin polymerization. nih.gov In this context, replacing a trimethoxy moiety with a 4-fluoro group on the phenyl ring yielded a compound with good activity and potentially improved metabolic properties, highlighting a key lead optimization strategy. nih.gov
Development as Radiotracers for Preclinical Imaging Research (e.g., Positron Emission Tomography)
Preclinical imaging techniques like Positron Emission Tomography (PET) are essential for visualizing and monitoring pathological conditions in vivo, such as tumor hypoxia (low oxygen levels), a hallmark of many solid tumors. chemimpex.comnih.gov The development of novel PET radiotracers is critical for advancing this field. The fluorobenzyl-imidazole scaffold has proven to be highly valuable in this area.
Researchers have successfully developed a novel 18F-labeled radiotracer, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA), for imaging tumor hypoxia. nih.govnih.gov This compound is a derivative of benznidazole, a 2-nitroimidazole (B3424786) drug, where a hydrogen is replaced by fluorine-18 to create a PET imaging agent. nih.gov The synthesis of [18F]FBNA was achieved in good radiochemical yields (47.4 ± 5.3%) and high purity (>95%). nih.gov In vitro studies confirmed that [18F]FBNA accumulates in cancer cells under hypoxic conditions. nih.gov
The lipophilicity of a radiotracer, measured by its partition coefficient (logP), is a critical parameter for its in vivo distribution and imaging quality. [18F]FBNA was found to be more lipophilic than several other common hypoxia imaging agents, which can influence its tissue penetration and clearance properties. nih.gov
| Radiotracer | Partition Coefficient (logP) | Target | Source |
|---|---|---|---|
| [18F]FBNA | 1.05 | Tumor Hypoxia | nih.gov |
| [18F]EF-5 | 0.75 | Tumor Hypoxia | nih.gov |
| [18F]FMISO | 0.4 | Tumor Hypoxia | nih.gov |
| [18F]FAZA | -0.4 | Tumor Hypoxia | nih.gov |
This research demonstrates that the fluorobenzyl-imidazole core is a viable and promising platform for creating novel and easy-to-prepare PET radioligands for critical applications in oncology research. nih.govnih.gov
Exploration in Chemical Biology Research Tools
Chemical biology utilizes custom-designed small molecules as tools to study and manipulate complex biological systems. sigmaaldrich.com The this compound scaffold and its derivatives are prime examples of structures that can be adapted into such tools. rsc.org By combining the biologically active imidazole core with the modifiable fluorobenzyl group, researchers can create a diverse array of molecules for specific research purposes. sigmaaldrich.com
The previously mentioned PET radiotracer, [18F]FBNA, serves as a chemical biology tool for the non-invasive imaging of hypoxia, allowing for the real-time study of tumor microenvironments. nih.govnih.gov Similarly, the GABA-A receptor modulators derived from 2-(4-fluorophenyl)-1H-benzo[d]imidazole are tools used to probe the function and pharmacology of specific receptor subtypes in the central nervous system. nih.gov These compounds allow for the targeted manipulation of receptor activity, providing insights into their roles in health and disease.
The synthesis of libraries based on the fluorobenzyl-imidazole scaffold is another application in chemical biology. These libraries can be screened against various biological targets, such as enzymes or receptors, to identify new inhibitors or activators. chemimpex.com This fragment-based approach is a powerful method for discovering new leads for drug development and for creating molecular probes to investigate previously uncharacterized proteins. nih.gov
Potential Avenues for Advanced Research and Discovery
The versatility of the this compound scaffold opens up numerous avenues for future research and discovery. While much work has focused on isomers and related benzimidazole (B57391) derivatives, a direct and systematic exploration of this compound and its close analogs is a logical next step.
Future research directions include:
Synthesis and Structure-Activity Relationship (SAR) Studies: A focused synthesis of a library of derivatives, varying the substitution patterns on both the imidazole and benzyl (B1604629) rings, would provide crucial SAR data. This could lead to the discovery of compounds with improved potency and selectivity for known targets like GABA-A receptors or the identification of entirely new biological activities. nih.gov
Development of New Therapeutic Agents: The established anticancer and anti-inflammatory properties of many imidazole derivatives suggest that the this compound core could be a valuable starting point for developing new drugs in these areas. biolmolchem.comnih.gov For instance, a derivative, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, has already shown promising anticancer activity against several cell lines. researchgate.net
Novel Radiotracers for Imaging: Building on the success of [18F]FBNA, the scaffold could be used to design new PET and SPECT radiotracers for other biological targets. By attaching the fluorobenzyl-imidazole moiety to ligands for different receptors or enzymes, researchers could develop novel imaging agents for neurology, cardiology, and other fields.
Exploration as Enzyme Inhibitors: The imidazole ring is a known coordinating ligand for metal ions in enzyme active sites. nih.gov This property can be exploited to design new inhibitors for metalloenzymes that are implicated in various diseases.
Application in Green Chemistry: The synthesis of imidazole derivatives is an active area of research in green chemistry, with efforts focused on developing more environmentally benign and efficient reaction methods. biolmolchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
